molecular formula C16H22N4O4 B2724330 N-isopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 921498-37-5

N-isopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2724330
CAS No.: 921498-37-5
M. Wt: 334.376
InChI Key: GEMBVSGCJCFYFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C16H22N4O4 and its molecular weight is 334.376. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Structural Analysis

  • Two-Step Synthesis of Pyrimidinone Derivatives : A study demonstrated the two-step synthesis of pyrimidinone derivatives, showcasing a method that could potentially be applicable to the synthesis of N-isopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide or related compounds. This method involves the initial formation of vinylogous urea derivatives followed by their reaction with aryl isocyanates, highlighting a versatile approach to constructing complex pyrimidinone frameworks (Kobayashi et al., 2007).

  • Crystallographic Analysis of Pseudopeptides : Research on pseudodipeptides, such as the analysis of (S)-N-isopropyl {[N-(pivaloyl)pyrrolidin-2-yl]methylaminoxy}acetamide, has contributed to understanding the conformational preferences and hydrogen bonding patterns in similar compounds. Such studies are crucial for the rational design of molecules with desired biological activities, providing insights into the molecular basis of their interactions with biological targets (Corbier et al., 2000).

Potential Biological Activities

  • Antimicrobial Activity of Pyrimidinone Derivatives : The synthesis of pyrimidinones and their derivatives, using starting materials like citrazinic acid, has led to compounds with promising antibacterial and antifungal activities. Such research underscores the potential of this compound analogs in the development of new antimicrobial agents (Hossan et al., 2012).

  • Synthesis of Radioligands for PET Imaging : The development of radioligands, such as those based on the pyrazolo[1,5-a]pyrimidineacetamide framework for imaging the translocator protein (18 kDa) with PET, illustrates the utility of compounds with similar structures to this compound in biomedical research. These compounds offer valuable tools for non-invasive imaging of brain inflammation and other pathological conditions (Dollé et al., 2008).

Properties

IUPAC Name

2-(1-methyl-2,4-dioxo-5-propoxypyrido[2,3-d]pyrimidin-3-yl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4/c1-5-8-24-11-6-7-17-14-13(11)15(22)20(16(23)19(14)4)9-12(21)18-10(2)3/h6-7,10H,5,8-9H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMBVSGCJCFYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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